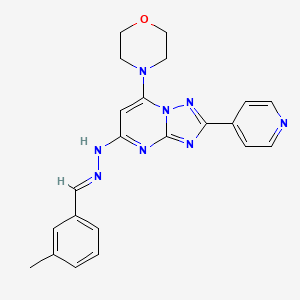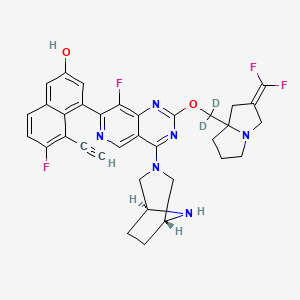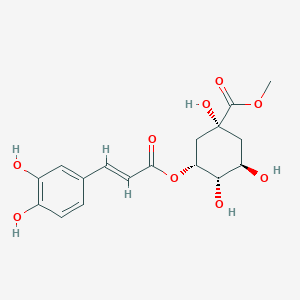
Neochlorogenic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Neochlorogenic acid methyl ester can be synthesized through the esterification of neochlorogenic acid with methanol. This reaction typically involves heating neochlorogenic acid with methanol in the presence of an acid catalyst . The reaction conditions include maintaining a specific temperature and pH to ensure the esterification process is efficient .
Industrial Production Methods
Industrial production of this compound often involves extraction from plant sources using acidified methanol. This method is effective in isolating the compound while preserving its biochemical properties . The process includes high-pressure liquid chromatography and electrospray ionization mass spectrometry to ensure purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Neochlorogenic acid methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are compounds with significant biological activity.
Reduction: Reduction reactions can convert it into different phenolic compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as sodium borohydride are used in these reactions.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinones, reduced phenolic compounds, and substituted esters .
Applications De Recherche Scientifique
Neochlorogenic acid methyl ester has a wide range of scientific research applications:
Mécanisme D'action
Neochlorogenic acid methyl ester exerts its effects primarily through its antioxidant properties. It activates the Nrf2 signaling pathway, which leads to the transcription of antioxidant proteins such as hemoglobin oxidase-1 and pro-quinone oxidoreductase-1 . These proteins help in reducing oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chlorogenic acid
- Cryptochlorogenic acid
- Caffeic acid
Uniqueness
Neochlorogenic acid methyl ester is unique due to its specific esterification, which enhances its stability and bioavailability compared to its parent compound, neochlorogenic acid . Its distinct molecular structure allows it to exhibit unique biological activities, such as weak anti-HBV activity and specific antioxidant properties .
Propriétés
Formule moléculaire |
C17H20O9 |
|---|---|
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
methyl (1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C17H20O9/c1-25-16(23)17(24)7-12(20)15(22)13(8-17)26-14(21)5-3-9-2-4-10(18)11(19)6-9/h2-6,12-13,15,18-20,22,24H,7-8H2,1H3/b5-3+/t12-,13-,15+,17-/m1/s1 |
Clé InChI |
MZNIJRAPCCELQX-NYCIAPANSA-N |
SMILES isomérique |
COC(=O)[C@]1(C[C@H]([C@@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O |
SMILES canonique |
COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


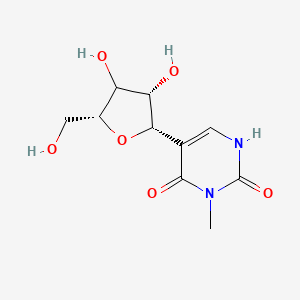
![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol](/img/structure/B12387653.png)
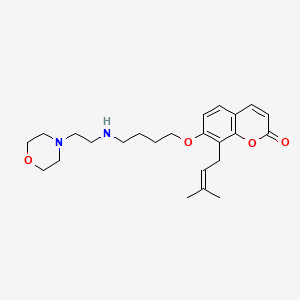
![5-[[4-chloro-3-(prop-2-enoylamino)phenyl]methylamino]-7-(3-methoxy-4-morpholin-4-ylanilino)imidazo[1,2-c]pyrimidine-8-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12387662.png)
![2-[[3-Carboxy-2-[[3-(4-hydroxyphenyl)-2-[[3-(4-phosphonooxyphenyl)-2-[[4-(1,2,2-triphenylethenyl)benzoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid](/img/structure/B12387670.png)
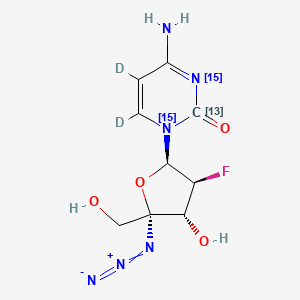
![[Deamino-Pen1,Val4,D-Arg8]-vasopressin](/img/structure/B12387677.png)
![6-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12387685.png)

![6-[[[1-[(1S)-2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)-1-hydroxyethyl]-2-oxabicyclo[2.2.2]octan-4-yl]amino]methyl]-4H-pyrido[3,2-b][1,4]oxazin-3-one;hydrochloride](/img/structure/B12387705.png)
![[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12387711.png)
![tert-butyl (2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B12387712.png)
